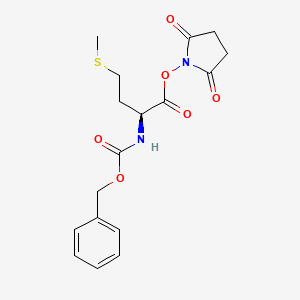

Z-Met-osu

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O6S |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C17H20N2O6S/c1-26-10-9-13(16(22)25-19-14(20)7-8-15(19)21)18-17(23)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,23)/t13-/m0/s1 |

InChI Key |

HWPGHRPTDZRQMZ-ZDUSSCGKSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

sequence |

M |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z Met Osu and Analogues

Chemo- and Regioselective Synthesis Strategies for N-Protected Methionine Esters

The formation of the N-succinimidyl ester from Z-Met-OH is a prime example of chemo- and regioselective synthesis. The goal is to selectively activate the carboxylic acid functional group without interfering with the N-terminal protecting group (the Z-group) or the thioether side chain of methionine.

The most established method for synthesizing Z-Met-OSu and other active esters involves the use of a coupling agent to facilitate the reaction between the N-protected amino acid (Z-Met-OH) and N-hydroxysuccinimide (HOSu or NHS). enamine.net

Carbodiimides, such as Dicyclohexylcarbodiimide (B1669883) (DCC), are frequently used for this purpose. bachem.compeptide.com In this process, DCC activates the carboxylic acid of Z-Met-OH, which is then attacked by the hydroxyl group of N-hydroxysuccinimide. enamine.net A significant drawback of using DCC is the formation of the byproduct, dicyclohexylurea (DCU), which is sparingly soluble in many common organic solvents, complicating the purification of the final product. bachem.com To circumvent this, other carbodiimides like Diisopropylcarbodiimide (DIC) are used, as the resulting diisopropylurea is more soluble and easier to remove. peptide.com

| Coupling Reagent | Typical Solvent | Key Features/Byproducts | Reference(s) |

| Dicyclohexylcarbodiimide (DCC) | Dichloromethane (B109758) (DCM), Ethyl Acetate (B1210297) | Highly efficient; forms insoluble dicyclohexylurea (DCU) byproduct. | bachem.comiris-biotech.de |

| Diisopropylcarbodiimide (DIC) | Dichloromethane (DCM), Dimethylformamide (DMF) | Similar to DCC but forms a more soluble urea (B33335) byproduct. | peptide.comiris-biotech.de |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide HCl (EDC) | Water, Dichloromethane (DCM) | Water-soluble reagent and byproduct, ideal for aqueous reactions. | peptide.com |

| O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) | Aqueous solutions, DMF | Directly forms NHS esters; useful for aqueous couplings. | peptide.com |

While classical coupling reagents are effective, modern synthetic chemistry seeks more atom-economical and environmentally benign catalytic methods. thieme-connect.com The direct catalytic esterification of N-protected amino acids is an area of ongoing research. scirp.org

Recent advancements include the use of triphenylphosphine (B44618) (PPh3) and iodine (I2) in the presence of a base like triethylamine (B128534) to synthesize active esters, including NHS esters, from carboxylic acids. organic-chemistry.org This method avoids traditional coupling agents and proceeds under mild, room-temperature conditions, offering a broad substrate scope that includes N-protected amino acid derivatives. organic-chemistry.org Another approach involves the use of halophosphoric acid esters, such as diphenyl chlorophosphate, to activate the carboxylic acid for reaction with N-hydroxysuccinimide in the presence of a base. google.com

Enzymatic methods also present a green alternative for the synthesis of methionine analogues. For instance, O-acetyl-l-homoserine sulfhydrolases (OAHS) can catalyze the synthesis of various L-methionine analogues from L-homocysteine and different organic thiols, showcasing the potential for biocatalysis in generating novel building blocks. nih.gov

Classical Coupling Reagent Approaches

Stereochemical Control and Chirality Preservation in Z-Met-OSu Synthesis

The biological activity of peptides is intrinsically linked to their stereochemistry. Therefore, maintaining the chiral integrity of the amino acid building blocks during synthesis is paramount. mdpi.com Z-Met-OSu is derived from the naturally occurring L-methionine, and its synthesis must prevent racemization at the α-carbon. sigmaaldrich.comglpbio.com

The use of urethane-based protecting groups, such as the benzyloxycarbonyl (Z) group, is known to significantly suppress racemization compared to other N-acyl groups. bachem.comresearchgate.net Racemization during the activation step often proceeds through the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize. The electron-donating nature of the Z-group's oxygen atom disfavors the formation of this intermediate, thus preserving the stereochemical configuration. bachem.commdpi.com However, factors like excess base or prolonged reaction times can still increase the risk of epimerization. mdpi.comresearchgate.net

The synthesis of methionine analogues can involve the creation of additional stereocenters, requiring diastereoselective methods. For example, creating analogues with modifications on the side chain, such as β-methyl-methionine, necessitates precise control over the formation of the new chiral center relative to the existing α-carbon. acs.org Strategies for achieving this include the alkylation of chiral glycine (B1666218) enolates or the diastereoselective hydrogenation of α,β-dehydroamino acid derivatives. renyi.hu Photocatalytic methods using catalysts like riboflavin (B1680620) (vitamin B2) have also been developed for the C-H functionalization of sulfides to react with unsaturated amino acid derivatives, providing a pathway to novel methionine analogues. researchgate.net

The enantiopurity of Z-Met-OSu begins with the starting material, L-methionine. While largely sourced from the natural chiral pool, L-amino acids can also be produced via enantioselective synthesis. bgu.ac.il Key strategies include the asymmetric hydrogenation of α,β-unsaturated derivatives or enzymatic resolutions. renyi.hu More recently, organocatalytic methods, such as Mannich-type reactions or phase-transfer catalysis, have emerged as powerful tools for the enantioselective synthesis of non-canonical amino acids, which can then be protected and activated to form analogues of Z-Met-OSu. rsc.orgrsc.org

| Strategy | Focus | Key Methodologies | Reference(s) |

| Chirality Preservation | Preventing racemization of L-methionine during activation. | Use of urethane (B1682113) protecting groups (e.g., Z-group); controlled use of base; optimized reaction times. | bachem.comresearchgate.net |

| Diastereoselective Synthesis | Creating methionine analogues with multiple stereocenters. | Alkylation of chiral enolates; diastereoselective hydrogenation; photocatalytic C-H functionalization. | acs.orgrenyi.huresearchgate.net |

| Enantioselective Synthesis | De novo synthesis of the L-methionine backbone. | Asymmetric hydrogenation; enzymatic resolution; organocatalytic reactions (e.g., Mannich, Strecker). | renyi.hubgu.ac.ilrsc.org |

Diastereoselective Synthesis of Methionine Derivatives

Solid-Phase Synthesis Applications Utilizing Z-Met-OSu as a Building Block

While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups dominate modern solid-phase peptide synthesis (SPPS), the benzyloxycarbonyl (Z) group has a long history, particularly in solution-phase synthesis. bachem.compeptide.comresearchgate.net Z-Met-OSu, as a pre-activated ester, can be used in SPPS, though its application is less common than its Fmoc or Boc counterparts. peptide.com

The primary role of Z-Met-OSu in SPPS is to couple the methionine residue to the N-terminus of the growing peptide chain anchored to the solid support. sigmaaldrich.com The key consideration in using a Z-protected amino acid is the orthogonality of the protecting groups. The Z-group is typically removed under conditions of catalytic hydrogenation (e.g., H₂/Pd-C) or with strong acids like HBr in acetic acid. peptide.comub.edu This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group, meaning one can be removed without affecting the other. biosynth.comiris-biotech.de This orthogonality is valuable in the synthesis of complex peptides or for preparing protected peptide fragments that will be joined together in a subsequent step. peptide.comub.edu

| Feature | Z-Met-OSu | Fmoc-Met-OH (+Coupling Agent) | Boc-Met-OH (+Coupling Agent) |

| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Activation | Pre-activated as NHS ester. | In-situ activation (e.g., with HATU, HBTU). | In-situ activation (e.g., with DCC, HBTU). |

| Deprotection Condition | Catalytic Hydrogenolysis; Strong Acid (HBr/AcOH). | Base (e.g., Piperidine in DMF). | Strong Acid (e.g., TFA in DCM). |

| Orthogonality | Orthogonal to Fmoc and Boc. | Orthogonal to Boc and tBu-based side-chain groups. | Quasi-orthogonal to Benzyl-based side-chain groups. |

| Primary Application | Solution-phase synthesis; protected fragment synthesis. | Standard Fmoc-SPPS. | Standard Boc-SPPS. |

Table of Mentioned Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

| Z-Met-OSu | N-(Benzyloxycarbonyl)-L-methionine N-succinimidyl ester |

| Z-Met-OH | N-(Benzyloxycarbonyl)-L-methionine |

| HOSu / NHS | N-Hydroxysuccinimide |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DCU | N,N'-Dicyclohexylurea |

| DIC | N,N'-Diisopropylcarbodiimide |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride |

| TSTU | O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate |

| PPh3 | Triphenylphosphine |

| OAHS | O-acetyl-l-homoserine sulfhydrolase |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Boc | tert-Butyloxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| HBr/AcOH | Hydrogen bromide in acetic acid |

Principles of Green Chemistry in the Synthesis of Z-Met-OSu

The synthesis of activated amino acid derivatives such as Z-Met-OSu, a reagent primarily used in peptide synthesis, is an area where the principles of green chemistry are increasingly relevant. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer chemicals, and improving energy efficiency. bachem.comrsc.org The production of peptide coupling reagents traditionally involves processes with significant environmental footprints, making the application of green chemistry a critical goal for sustainable production. acs.org

Key green chemistry principles applicable to the synthesis of Z-Met-OSu include:

Safer Solvents and Reaction Conditions : The solvents of choice for solid-phase peptide synthesis (SPPS) and the synthesis of related reagents have historically been N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgacs.org These solvents are now recognized as hazardous. acs.org Research has focused on identifying greener alternatives that are effective for dissolving reagents and swelling the resins used in SPPS. rsc.orgrsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (EtOAc), and acetonitrile (B52724) (ACN) have been explored as more environmentally benign options. acs.orgresearchgate.net Some studies have even investigated the use of water with surfactants to create micellar catalysis conditions for peptide coupling, drastically reducing the reliance on organic solvents. greentech.fr

| Solvent | Classification | Application Notes in Peptide Chemistry |

| N,N-Dimethylformamide (DMF) | Hazardous | Traditional solvent of choice; effective but under regulatory scrutiny. rsc.orgresearchgate.net |

| Dichloromethane (DCM) | Hazardous | Commonly used, but also presents significant environmental and health concerns. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Good solvent for many coupling reagents and Fmoc-amino acids; viable replacement for DMF/DCM. acs.org |

| Ethyl Acetate (EtOAc) | Greener Alternative | Used in greener protocols for coupling and washing steps. acs.org Can be used in solution-phase synthesis with certain coupling reagents. unibo.it |

| Acetonitrile (ACN) | Usable Alternative | Shows good coupling efficiency, in some cases superior to DMF. researchgate.net |

| Water (with surfactants) | Greenest Option | Used in micellar catalysis to perform deprotection and coupling steps, greatly reducing organic solvent waste. greentech.fr |

Use of Catalysis : Catalytic methods are superior to stoichiometric ones as they reduce waste. rsc.org In the context of Z-Met-OSu, this applies to both its use and the chemistry of its protecting group. The Z-group is typically removed by catalytic hydrogenolysis using a palladium catalyst (Pd/C). researchgate.netorganic-chemistry.org Using heterogeneous catalysts simplifies product purification as the catalyst can be filtered off. Furthermore, developing catalytic methods for the direct formation of the amide bond without pre-activation to the OSu ester would represent a significant green advancement.

Design for Safer Chemicals : The development of safer coupling reagents is a key area of green chemistry in peptide synthesis. bachem.com Reagents based on benzotriazole (B28993), such as HBTU and HOBt, are effective but possess explosive properties, posing safety risks at an industrial scale. acs.org Newer reagents like COMU, which incorporates OxymaPure instead of a benzotriazole derivative, are designed to be safer, more soluble, and less allergenic while maintaining high coupling efficiency. bachem.comnih.gov While Z-Met-OSu itself is an activated ester, the principles of safer design would apply to the entire synthetic route it is part of, encouraging the use of less hazardous coupling agents in subsequent steps.

Analytical Methodologies for Synthetic Route Optimization and Compound Purity Assessment

The production of a high-purity chemical compound like Z-Met-OSu requires robust analytical methodologies to monitor the reaction, optimize the synthetic route, and confirm the purity of the final product. These methods are crucial for ensuring consistency, yield, and quality.

Synthetic Route Optimization

Optimizing a synthetic route involves systematically adjusting reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and purity while minimizing side reactions and costs. arxiv.org Analytical techniques are essential for evaluating the outcome of these adjustments.

Reaction Monitoring : Real-time or quasi-real-time monitoring allows chemists to understand reaction kinetics and determine the optimal endpoint.

High-Performance Liquid Chromatography (HPLC) : This is a primary tool for monitoring reaction progress. By taking small aliquots from the reaction mixture over time, HPLC can be used to quantify the consumption of starting materials (e.g., Z-Met-OH) and the formation of the product (Z-Met-OSu). nih.gov This data is critical for determining reaction completion and identifying the formation of byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly 1H NMR, can be used to monitor the reaction directly in the reaction tube. rsc.orguniurb.it It provides structural information on the compounds present in the mixture, confirming the conversion of the starting material to the desired product. 31P NMR is also valuable when phosphorus-based coupling reagents are used. researchgate.net

Colorimetric Tests : Simple qualitative tests, like the Kaiser test used in solid-phase synthesis, can indicate the presence or absence of free amines, providing a quick check on the progress of a coupling reaction. nih.gov

| Analytical Technique | Application in Route Optimization | Information Provided |

| HPLC | Reaction progress and byproduct formation tracking. nih.gov | Quantitative data on reactant consumption, product formation, and impurity profile over time. |

| NMR Spectroscopy | Real-time reaction monitoring and structural confirmation. rsc.orgresearchgate.net | Identification of intermediates and products in the reaction mixture; detection of side reactions like epimerization. |

| Mass Spectrometry (MS) | Identification of products and intermediates. | Molecular weight confirmation of species present in the reaction mixture. |

| Computer-Aided Synthesis Planning (CASP) | In-silico route design and prediction. arxiv.org | Suggests potential synthetic pathways and helps prioritize experimental conditions to test. |

Compound Purity Assessment

Ensuring the purity of the final Z-Met-OSu product is critical for its intended application in peptide synthesis, as impurities can lead to undesired side products in the final peptide. A combination of analytical methods is typically employed for comprehensive purity analysis.

Chromatographic Methods :

HPLC/UHPLC : High-Performance Liquid Chromatography (and its ultra-high-performance variant) is the standard for quantitative purity assessment. acs.org Using a suitable column and detection method (typically UV absorbance), the area percent of the main product peak relative to all other peaks in the chromatogram provides a measure of purity.

Hydrophilic Interaction Chromatography (HILIC) : N-hydroxysuccinimide esters are sensitive to hydrolysis, which produces N-hydroxysuccinimide (NHS) as a degradation product. rsc.orgd-nb.info A HILIC-based method has been developed specifically to quantify free NHS, which serves as an indicator of the degradation or impurity level of NHS-ester reagents. rsc.org

Mass Spectrometry (MS) :

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. wikipedia.orgchemyx.com It is invaluable for purity assessment as it not only separates impurities but also provides their molecular weights, which is crucial for their identification. waters.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, allowing for the determination of the elemental composition of the product and its impurities. osu.edu

Spectroscopic and Other Methods :

NMR Spectroscopy : 1D (1H, 13C) and 2D NMR are used to confirm the chemical structure of the final Z-Met-OSu compound and to ensure the absence of structural isomers or significant impurities that may not be easily detected by HPLC. It is particularly important for detecting racemization or epimerization. researchgate.net

Elemental Analysis : This method determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The results are compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental purity. mdpi.com

| Analytical Technique | Purpose in Purity Assessment | Key Information |

| HPLC / UHPLC | Quantitative purity determination. acs.org | Percentage purity based on peak area; detection of non-volatile impurities. |

| LC-MS / LC-MS/MS | Impurity identification and confirmation. wikipedia.orgwaters.com | Molecular weight of the main product and any impurities. |

| High-Resolution MS (HRMS) | Accurate mass determination. osu.edu | Elemental composition confirmation. |

| NMR Spectroscopy | Structural confirmation and isomeric purity. researchgate.net | Verification of chemical structure; detection of epimers. |

| HILIC | Quantification of hydrolysis byproduct. rsc.org | Measures the amount of free N-hydroxysuccinimide (NHS) to assess degradation. |

| Elemental Analysis | Elemental composition verification. mdpi.com | Confirms the empirical formula of the synthesized compound. |

Elucidation of Z Met Osu Chemical Reactivity and Transformation Pathways

Nucleophilic Acyl Substitution Mechanisms Involving N-Hydroxysuccinimide Esters

The primary reaction pathway for Z-Met-OSu and other N-hydroxysuccinimide (NHS) esters is nucleophilic acyl substitution. alchem.iekhanacademy.orglibretexts.org This reaction generally proceeds through a two-stage addition-elimination mechanism. libretexts.orgoregonstate.edu

First, a nucleophile, typically an unprotonated primary amine, attacks the electrophilic carbonyl carbon of the ester. glenresearch.comyoutube.com This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon changes hybridization from sp² to sp³. libretexts.orgyoutube.com In the second stage, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) as a leaving group. glenresearch.comoregonstate.edu The final product is a highly stable amide bond linking the methionine to the nucleophilic molecule. glenresearch.comnih.gov

While primary amines are the most common and effective nucleophiles for this reaction, other biological nucleophiles can also react with NHS esters, though often with lower efficiency or resulting in less stable products. glenresearch.comstackexchange.com These can include secondary amines, the hydroxyl groups of serine, threonine, and tyrosine, the sulfhydryl group of cysteine, and the guanidinium (B1211019) group of arginine. stackexchange.com The reaction's selectivity for primary amines is a cornerstone of its utility in modifying peptides and proteins at their N-terminus or at lysine (B10760008) residues. nih.gov

Stability and Degradation Pathways of Z-Met-OSu under Controlled Environmental Conditions

The stability of Z-Met-OSu is critically influenced by its environment, particularly in aqueous solutions where it is subject to degradation.

Hydrolysis: The principal degradation pathway for all NHS esters, including Z-Met-OSu, in aqueous media is hydrolysis. thermofisher.comlumiprobe.com This reaction, where water acts as the nucleophile, competes directly with the intended aminolysis reaction (the reaction with an amine). thermofisher.comresearchgate.netacs.org The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly as the pH becomes more alkaline. thermofisher.comlumiprobe.comlumiprobe.com This competition can reduce the efficiency of conjugation, especially in dilute protein solutions. thermofisher.com Due to this instability in water, aqueous solutions of NHS esters should be prepared and used immediately. lumiprobe.com

Table 1: Half-life of N-Hydroxysuccinimide (NHS) Ester Hydrolysis

| pH | Temperature (°C) | Half-life | Reference |

|---|---|---|---|

| 7.0 | 0 | 4 - 5 hours | thermofisher.comthermofisher.comlumiprobe.commdpi.com |

| 8.0 | 25 | 1 hour | sigmaaldrich.com |

| 8.6 | 4 | 10 minutes | thermofisher.comthermofisher.comlumiprobe.commdpi.com |

Solvent and Storage Stability: In its solid, crystalline form, Z-Met-OSu exhibits good storage stability. arkat-usa.org For use in reactions, water-insoluble NHS esters are typically first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. glenresearch.comlumiprobe.com Stock solutions in anhydrous DMSO or DMF can be stored for limited periods at -20°C. lumiprobe.com

Kinetic and Thermodynamic Analysis of Z-Met-OSu Reactions in Model Systems

Kinetic Analysis: The kinetics of NHS ester reactions are governed by a balance between aminolysis and hydrolysis. The reaction rate with amines is strongly pH-dependent. lumiprobe.com An optimal pH range of 8.0-9.0 is often used as a compromise; this ensures a sufficient concentration of the reactive, unprotonated amine form while attempting to minimize the rapid hydrolysis that occurs at higher pH values. atto-tec.com

Kinetic studies reveal that the aminolysis mechanism involves the reversible formation of a tetrahedral intermediate, followed by a rate-determining breakdown to products. mst.edu The reaction also displays sensitivity to steric hindrance from bulky groups on the amine nucleophile. mst.edu Computational modeling of NHS ester diffusion and reaction within tissue at physiological pH estimated the rate of aminolysis to be significantly faster than the rate of hydrolysis. nih.gov

Table 2: Estimated Kinetic Parameters for NHS Ester Reactions (Physiological pH)

| Reaction | Estimated Rate Constant (s⁻¹) | Reference |

|---|---|---|

| Aminolysis | 1.02 × 10⁻³ | nih.gov |

| Hydrolysis | 4.5 × 10⁻⁵ | nih.gov |

Thermodynamic Analysis: The acylation of amines by NHS esters is a thermodynamically favorable process. Computational studies have calculated the Gibbs free energy (ΔG) for the reaction, indicating a spontaneous transformation. This favorability ensures that, despite the competing hydrolysis, the formation of the stable amide bond is a probable outcome.

Table 3: Calculated Gibbs Free Energy for NHS Ester Aminolysis

| Reaction | Solvent | Calculated ΔG (kJ/mol) | Reference |

|---|---|---|---|

| NHS Carbonate + Methylamine | Water | -53.28 | mdpi.com |

Applications of Z Met Osu in Advanced Academic Research

Development of Biochemical Probes and Ligands for Target Validation

Biochemical probes are indispensable tools for identifying and validating the targets of potential drug candidates and for studying protein interactions within the complex cellular environment. The synthesis of these probes often involves incorporating specific amino acids that can either act as affinity labels or serve as handles for attaching reporter tags.

Affinity labeling is a technique used to covalently tag a protein target, often to identify its binding site or to irreversibly inhibit its function. While methionine is not as nucleophilic as cysteine, recent advances have established it as a viable target for selective chemical modification. rsc.org This has opened up new strategies for designing methionine-based affinity probes.

One innovative approach involves the synthesis of linear peptides containing both a cysteine and a methionine residue. frontiersin.org The peptide can then be cyclized using a bifunctional alkylating reagent that reacts first with the cysteine and then with the methionine. frontiersin.org This process forms a reactive sulfonium (B1226848) species on the methionine side chain, which can then act as an electrophile to covalently label a nearby nucleophilic residue on a target protein. frontiersin.org The synthesis of the initial methionine-containing peptide precursor for such a probe would rely on standard building blocks like Z-Met-OSu.

To visualize proteins in cells or to quantify them in complex mixtures, researchers attach fluorescent or isotopic tags. Z-Met-OSu plays a role in the synthesis of peptides that are designed to be subsequently labeled. The methionine residue it introduces can serve as a specific site for chemical modification.

Recent breakthroughs in chemical biology have produced highly selective methods for labeling methionine residues under biocompatible conditions. These include redox-activated chemical tagging (ReACT) with oxaziridine-based reagents and modifications using hypervalent iodine reagents or copper-nitrene platforms. google.comrsc.orgnih.govmdpi.com These reagents can carry payloads such as fluorescent dyes for imaging or isotopically labeled tags for mass spectrometry-based quantification. mdpi.comcore.ac.uk Therefore, a researcher can use Z-Met-OSu to synthesize a specific peptide or protein of interest, and then use one of these methionine-selective chemistries to attach a desired tag to the methionine side chain, enabling advanced imaging and quantitative proteomic experiments.

Interactive Table 2: Methionine-Targeted Probe Development

| Probe Strategy | Description | Role of Methionine | Potential Use of Z-Met-OSu |

| Cyclic Sulfonium Probes frontiersin.org | A linear peptide with Cys and Met is cyclized, forming a reactive sulfonium salt on the methionine. | The methionine side chain is converted into an electrophilic handle for covalent labeling of a target protein. | Synthesis of the linear peptide precursor containing methionine at a specific position. |

| Redox-Activated Chemical Tagging (ReACT) google.comrsc.org | Oxaziridine-based reagents selectively react with the methionine sulfur atom to form a stable sulfimide (B8482401) linkage. | The methionine residue acts as a unique chemical target for attaching a payload (e.g., a fluorescent dye). | Synthesis of a peptide substrate or protein to be labeled via its methionine residue. |

| Copper(I)-Nitrene Platform mdpi.com | A copper-catalyzed reaction enables selective labeling of methionine to generate stable sulfonyl sulfimide conjugates. | Methionine is selectively targeted for conjugation with various payloads, including imaging agents. | Preparation of methionine-containing peptides or proteins for subsequent site-specific labeling. |

Design and Synthesis of Affinity Labeling Reagents

Contribution to Proteomic Methodologies for Protein Modification Studies

Proteomics, the large-scale study of proteins, heavily relies on methods to detect and quantify proteins and their post-translational modifications (PTMs). The oxidation of methionine to methionine sulfoxide (B87167) (MetO) and methionine sulfone (MetO2) is an important PTM linked to cellular oxidative stress and can significantly alter protein function. rsc.orgacs.org

Z-Met-OSu is instrumental in the synthesis of peptide standards that are critical for developing and validating proteomic workflows to study methionine oxidation. Researchers synthesize pairs of identical peptides, one with a reduced methionine and one with an oxidized methionine. rsc.org These standards are then used in mass spectrometry to:

Optimize fragmentation techniques (e.g., comparing Collision-Induced Dissociation (CID) with Electron Transfer Dissociation (ETD)) to improve the sequencing of oxidized peptides.

Establish retention times and fragmentation patterns to confidently identify oxidized peptides in complex biological samples. researchgate.net

Quantify the extent of methionine oxidation in a given sample.

Furthermore, these synthetic peptides are used to discover the functional roles of methionine oxidation. In a technique known as a peptide-crosslinking, a photo-activatable crosslinker is attached to a methionine-containing peptide. rsc.org By comparing the proteins that interact with the reduced versus the oxidized version of the peptide, scientists can identify "reader" proteins that specifically recognize this oxidative PTM, thereby uncovering new signaling pathways related to oxidative stress. rsc.org The precise chemical synthesis of these peptide tools, enabled by reagents like Z-Met-OSu, is fundamental to the success of such advanced proteomic investigations. acs.org

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| Z-Met-OSu | N-(Benzyloxycarbonyl)-L-methionine N-hydroxysuccinimide ester |

| Z | Benzyloxycarbonyl |

| OSu | N-hydroxysuccinimide ester |

| Met | Methionine |

| Cys | Cysteine |

| SPPS | Solid-Phase Peptide Synthesis |

| AHA | Azidohomoalanine |

| MetO | Methionine sulfoxide |

| MetO2 | Methionine sulfone |

| CID | Collision-Induced Dissociation |

| ETD | Electron Transfer Dissociation |

| DCC | N,N′-dicyclohexylcarbodiimide |

| TFA | Trifluoroacetic acid |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Analysis of Targeted Protein Labeling and Conjugation

Z-Met-OSu is a key tool for the targeted labeling and conjugation of proteins. The N-hydroxysuccinimide (OSu) ester component is highly reactive toward primary amino groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, forming stable amide bonds. nih.gov This reaction provides a direct method for covalently attaching the Z-protected methionine to a protein of interest.

Protein conjugation is a technique that creates hybrid molecules to enhance or modify the function of proteins. By attaching a substance—such as another protein, a peptide, or a small molecule—to a target protein, researchers can create conjugates with improved specificity, stability, or detectability. The process of labeling with an N-hydroxysuccinimide ester like Z-Met-OSu is a cornerstone of this field. High labeling efficiency is often achieved at protein concentrations around 2 mg/mL. nih.gov

The applications of such targeted labeling are diverse. Conjugating a fluorescent tag enables the sensitive detection and visualization of proteins in biological samples, aiding in diagnostics and research. Furthermore, this methodology is employed in protein engineering to modify and study protein structure and function. The introduction of a specific amino acid like methionine can be used to probe protein-protein interactions or to create a unique chemical handle on the protein surface for subsequent, more complex modifications.

| Parameter | Description | Relevance to Z-Met-OSu |

|---|---|---|

| Reactive Group | N-hydroxysuccinimide (OSu) ester. nih.gov | The functional group in Z-Met-OSu responsible for reacting with proteins. |

| Target Residues | Primary amines, typically the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein. | Allows for covalent attachment of the methionine derivative to specific sites on the protein surface. |

| Bond Formed | Stable amide bond. | Ensures the label or conjugated molecule remains permanently attached under physiological conditions. |

| Key Outcome | Formation of a protein conjugate with modified properties or functions. | Enables studies of protein function, localization, and interactions. |

Table 1: Principles of Protein Labeling using N-Hydroxysuccinimide Esters.

Development of Tools for Profiling Specific Enzymatic Activities

Z-Met-OSu serves as a valuable building block in the development of chemical probes for Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that uses small-molecule probes to directly assess the functional state of enzymes within their native biological environment. nih.govnih.gov These probes typically label active enzymes but not their inactive forms, offering insights that traditional proteomics or gene expression analyses cannot provide. nih.gov

An activity-based probe is generally composed of three key elements: a reactive group or "warhead" that forms a covalent bond with the enzyme's active site, a specificity motif to target a particular enzyme or family, and a reporter tag for detection and analysis. mdpi.com Z-Met-OSu can be incorporated into the synthesis of such probes where the methionine residue acts as the specificity element, targeting it toward enzymes that recognize or process methionine. The reactive OSu group can function as the warhead, or it can be chemically modified to install a different reactive group tailored to a specific enzyme class.

This approach is invaluable for discovering new active enzymes and for understanding how enzymatic activity changes in response to various stimuli or in disease states. nih.gov For instance, ABPP has been instrumental in profiling enzymatic inhibitors in drug discovery, allowing for the simultaneous assessment of potency, selectivity, and target engagement in complex biological systems like cell lysates. nih.govmdpi.com The development of advanced mass spectrometry methods has further enhanced the depth and throughput of ABPP, making it possible to profile dozens of enzymes simultaneously. nih.govmdpi.com

| Probe Component | Function | Potential Role of Z-Met-OSu |

|---|---|---|

| Specificity Motif | Recognizes and directs the probe to a specific enzyme or enzyme family. mdpi.com | The methionine residue can act as a specificity element for methionine-binding enzymes. |

| Reactive Group (Warhead) | Forms an irreversible, covalent bond with a residue in the enzyme's active site, trapping it for analysis. mdpi.com | The OSu ester can act as a reactive group, or be a synthetic handle to introduce other warheads. |

| Reporter Tag | Enables detection and identification of labeled enzymes (e.g., a fluorophore or biotin). mdpi.com | The Z-protecting group can be replaced with a reporter tag during probe synthesis. |

Table 2: Core Components of an Activity-Based Probe.

Role in Investigating Amino Acid Metabolism and Cellular Pathways

Methionine is an essential amino acid with a central role in numerous critical cellular pathways, including protein synthesis, one-carbon metabolism, and the maintenance of cellular redox status. frontiersin.orgnih.gov The study of these pathways is crucial, as their dysregulation is linked to various diseases, including cancer. nih.govosu.edu Chemical tools derived from methionine, such as Z-Met-OSu, are vital for dissecting these complex metabolic networks.

One of the most critical functions of methionine metabolism is the production of S-adenosyl methionine (SAM), which is the universal methyl donor for the methylation of DNA, RNA, and proteins, thereby playing a major role in epigenetic regulation. nih.gov In certain cancers, such as glioblastoma, the metabolism of essential amino acids like methionine is abnormally regulated, which contributes to tumor progression and survival. osu.edu

Researchers can use methionine derivatives to create specific substrates or inhibitors for enzymes involved in these pathways. For example, synthetic peptides containing methionine, which can be prepared using Z-Met-OSu in solid-phase peptide synthesis, can be used to measure the activity of specific proteases or other processing enzymes. nih.gov Furthermore, by replacing the 'Z' protecting group with an isotopic label, Z-Met-OSu can be used to generate tracers to follow the metabolic fate of methionine through various cellular pathways, providing a dynamic view of cellular metabolism. This allows researchers to understand how cells utilize amino acids under different conditions, such as the metabolic adaptations of bacteria under acid stress or the reprogrammed metabolism of cancer cells. nih.govnih.gov

| Metabolic Pathway | Role of Methionine | Significance |

|---|---|---|

| Protein Synthesis | Serves as a fundamental building block for all proteins. frontiersin.org | Essential for cell growth, proliferation, and function. |

| One-Carbon Metabolism | Acts as the precursor for S-adenosyl methionine (SAM), the primary methyl group donor. nih.gov | Crucial for epigenetic modifications (DNA and histone methylation) and synthesis of other metabolites. nih.gov |

| Transsulfuration Pathway | Methionine is converted to cysteine, another sulfur-containing amino acid. frontiersin.org | Leads to the synthesis of important molecules like glutathione, a major cellular antioxidant. frontiersin.org |

| Polyamine Synthesis | Decarboxylated SAM is a key component in the synthesis of polyamines like spermidine (B129725) and spermine. | Polyamines are involved in cell growth, differentiation, and apoptosis. |

Table 3: Key Cellular Pathways Involving Methionine.

Computational and Theoretical Investigations of Z Met Osu

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in predicting how a ligand such as Z-Met-OSu might interact with a protein target. These methods are crucial in fields like drug discovery and chemical biology to visualize and analyze binding modes and affinities.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Z-Met-OSu, docking studies would typically involve placing the molecule into the binding site of a target protein, for example, an enzyme for which it is a substrate or inhibitor. The process involves scoring functions to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. In the context of peptide synthesis, docking could be used to simulate the interaction of Z-Met-OSu with the active site of a protease, potentially predicting its susceptibility to enzymatic cleavage or its ability to act as an inhibitor. ru.nlrsc.org For instance, docking studies on similar amino acid derivatives have been used to predict interactions with enzyme active sites, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govuomustansiriyah.edu.iq

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the compound-target interaction over time. ru.nl An MD simulation would model the movement of every atom in the Z-Met-OSu-protein complex, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. acs.org For a compound like Z-Met-OSu, MD simulations could reveal conformational changes in the protein upon binding and the stability of key interactions, such as hydrogen bonds between the carbamate (B1207046) group of Z-Met-OSu and protein residues. ru.nl These simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.

A hypothetical docking study of Z-Met-OSu into the active site of a model protease might yield the following interaction data:

| Interacting Residue | Interaction Type | Distance (Å) |

| Gly143 | Hydrogen Bond (Backbone) | 2.8 |

| Ser195 | Hydrogen Bond (Side Chain) | 3.1 |

| Trp215 | Pi-Pi Stacking | 4.5 |

| Val216 | Hydrophobic Interaction | 3.9 |

This table represents hypothetical data from a molecular docking simulation.

Quantum Chemical Calculations for Understanding Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and intrinsic reactivity of molecules. researchgate.net For Z-Met-OSu, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity of different atomic sites.

Electronic Structure: DFT calculations can map the electrostatic potential surface of Z-Met-OSu, identifying electron-rich and electron-poor regions. The carbonyl carbon of the N-hydroxysuccinimide (OSu) ester is expected to be highly electrophilic, making it susceptible to nucleophilic attack by an amino group during peptide bond formation. mst.edu The benzyloxycarbonyl (Z) group, being a carbamate, influences the electronic environment of the alpha-amino group it protects. emerginginvestigators.orgacs.org

Reactivity Descriptors: Conceptual DFT provides reactivity descriptors that can quantify the molecule's behavior. frontiersin.org The Fukui function, for instance, can identify the most reactive sites for nucleophilic and electrophilic attack. frontiersin.org For Z-Met-OSu, these calculations would confirm the high electrophilicity of the OSu carbonyl carbon and the nucleophilicity of the methionine sulfur atom. A computational analysis of carbamates has shown that the resonance within the carbamate group affects its stability and reactivity. nih.gov

A summary of hypothetical DFT-calculated properties for Z-Met-OSu is presented below:

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability. |

| Dipole Moment | 4.8 D | Reflects the overall polarity of the molecule. |

This table contains hypothetical data from quantum chemical calculations.

In Silico Design and Optimization of Z-Met-OSu Analogues for Specific Research Applications

In silico methods are instrumental in designing novel molecules with improved or specialized properties. nih.govacs.org Starting from the Z-Met-OSu scaffold, analogues could be designed to enhance reactivity, improve solubility, or introduce new functionalities.

Analogue Design: By modifying the core structure of Z-Met-OSu in a computational environment, researchers can explore a vast chemical space without the immediate need for synthesis. For example, the benzyl (B1604629) group of the Z-protecting group could be substituted with electron-donating or electron-withdrawing groups to modulate the lability of the protecting group. organic-chemistry.org Similarly, the methionine side chain could be replaced with other natural or unnatural amino acid side chains to create reagents for incorporating different residues into a peptide. nih.gov

Property Prediction: For each designed analogue, computational tools can predict key properties such as solubility, lipophilicity (logP), and reactivity. mdpi.com This allows for the pre-selection of the most promising candidates for synthesis and experimental testing. For instance, if the goal is to create a more reactive peptide coupling reagent, analogues with a lower LUMO energy at the OSu ester carbonyl could be prioritized.

An example of a designed analogue could be one where the phenyl ring of the Z-group is replaced with a para-nitrophenyl (B135317) group, which would be expected to alter the electronic properties and stability of the carbamate.

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Analysis

Cheminformatics applies computational methods to analyze large datasets of chemical compounds and their biological activities, enabling the development of Structure-Activity Relationship (SAR) models. mdpi.com For a series of Z-Met-OSu analogues, cheminformatics could be used to build a model that correlates structural features with a specific activity, such as the efficiency of peptide coupling.

Descriptor Calculation: The first step in a cheminformatics analysis is to calculate a wide range of molecular descriptors for each compound in the series. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape).

Model Building: Using statistical methods or machine learning algorithms, a QSAR (Quantitative Structure-Activity Relationship) model can be constructed. This model would take the form of a mathematical equation that links the descriptors to the observed activity. Such a model could predict, for example, that the peptide coupling rate is positively correlated with the electrophilicity of the OSu carbonyl carbon and negatively correlated with the steric bulk of the amino acid side chain. nih.gov

A hypothetical SAR study on a library of Z-protected amino acid OSu esters might reveal the following trends:

| Structural Feature | Impact on Coupling Efficiency | Rationale |

| Electron-withdrawing group on Z-group | Decrease | Stabilizes the carbamate, making it harder to remove. |

| Bulky amino acid side chain | Decrease | Steric hindrance at the reaction center. |

| More stable OSu leaving group | Increase | Facilitates the nucleophilic attack by the amine. |

This table represents hypothetical findings from a cheminformatics-based SAR study.

Future Directions and Emerging Research Avenues for Z Met Osu

Integration with High-Throughput Screening Technologies for Discovery of Biochemical Interactions

The reactive OSu ester of Z-Met-OSu makes it a suitable candidate for integration into high-throughput screening (HTS) platforms. HTS allows for the rapid evaluation of large libraries of compounds against biological targets acs.orgresearchgate.netplos.orgacs.org. By creating libraries of Z-Met-OSu or its derivatives, researchers could probe for interactions with various biomolecules, such as enzymes, receptors, or other proteins. This could involve screening for inhibition or activation of enzyme activity, binding to specific protein domains, or interfering with protein-protein interactions. The methionine side chain, with its sulfur atom, offers unique chemical reactivity (e.g., oxidation), which could be exploited in designing screens for specific types of biochemical modifications or interactions. For instance, one could design assays to identify proteins that are selectively modified by the methionine residue or the activated ester.

Potential data tables in this area could include:

| Screened Target | Z-Met-OSu Derivative | Interaction Type | Observed Effect | IC50 or Kd |

| Enzyme A | Z-Met-OSu | Inhibition | Decreased activity | 1.5 µM |

| Protein B | Z-Met-OSu analog 1 | Binding | Specific interaction | 200 nM |

| Receptor C | Z-Met-OSu analog 2 | Activation | Increased downstream signaling | EC50 500 nM |

Detailed research findings would focus on the identification of specific interacting partners, the characterization of the binding or reaction kinetics, and the elucidation of the biological consequences of these interactions.

Advancements in Microfluidic-Based Synthesis and Analysis of Z-Met-OSu Derivatives

Microfluidic technology offers precise control over reaction conditions, including temperature, mixing, and reaction time, in small volumes iiarjournals.orgnih.govresearchgate.net. This precision is highly advantageous for the synthesis of complex molecules and the analysis of chemical reactions. Z-Met-OSu and its potential derivatives could be synthesized more efficiently and with greater control over product purity and yield using microfluidic platforms. Furthermore, microfluidics could be employed for the rapid screening and analysis of reactions involving Z-Met-OSu, such as its coupling with various nucleophiles or its stability under different conditions. This could enable the rapid optimization of reaction parameters and the discovery of novel reaction pathways. Microfluidic devices could also be designed to integrate synthesis and analysis, allowing for the on-chip generation and characterization of Z-Met-OSu derivatives.

Potential data tables in this area could illustrate:

| Microfluidic Reactor Design | Flow Rate (µL/min) | Temperature (°C) | Reaction Time (min) | Z-Met-OSu Derivative Yield (%) | Purity (%) |

| T-junction | 10 | 25 | 5 | 95 | >98 |

| Flow-focusing | 5 | 30 | 3 | 92 | >95 |

Detailed research findings would describe the design and optimization of microfluidic chips for specific reactions, the kinetics of reactions performed in microfluidic environments, and the advantages of using microfluidics compared to traditional batch synthesis methods.

Exploration of Novel Biochemical Targets for Basic Science Inquiry

Beyond its role in peptide synthesis, the unique structure of Z-Met-OSu, particularly the methionine residue and the activated ester, could be utilized to probe novel biochemical targets. The sulfur atom in methionine can undergo various redox reactions and can interact with metal ions, suggesting potential applications in studying enzymes or proteins involved in these processes. The OSu ester can react with primary amines, providing a handle for labeling or conjugating Z-Met to lysine (B10760008) residues or N-terminal amines in proteins acs.org. This could be used to study protein structure, dynamics, or interactions. Furthermore, the Z-protecting group could be modified to incorporate probes (e.g., fluorescent tags, photoaffinity labels) to facilitate the identification and study of interacting partners. Research could focus on identifying previously unknown proteins or pathways that interact with or are modified by Z-Met-OSu or its derivatives, providing insights into fundamental biological processes nih.govresearchgate.net.

Potential data tables could detail:

| Biochemical Target | Type of Interaction | Site of Interaction | Effect on Target Activity | Experimental Method |

| Enzyme X | Covalent modification | Lysine residue | Partial inhibition | Mass Spectrometry, Activity Assay |

| Protein Y | Non-covalent binding | Methionine-rich domain | Allosteric modulation | Surface Plasmon Resonance, NMR |

Detailed research findings would involve the identification and validation of novel biochemical targets, the precise mapping of interaction sites, and the functional consequences of these interactions in a biological context.

Development of Z-Met-OSu Derived Materials for Advanced Biomedical Research Tools

The ability of Z-Met-OSu to react with amines can be leveraged to create novel materials with applications in biomedical research. For example, Z-Met-OSu could be used to functionalize surfaces of biosensors or biomaterials with methionine residues, potentially enhancing their interaction with specific proteins or cells. It could also be incorporated into hydrogels or polymers to create responsive materials that release encapsulated molecules upon cleavage of the ester or modifications of the methionine residue. Z-Met-OSu-derived linkers could be used to conjugate biomolecules to solid supports for affinity chromatography or to create well-defined protein conjugates for therapeutic or diagnostic purposes. The versatility of the molecule allows for the design of materials with tailored properties for specific research applications ues.comdtic.mil.

Potential data tables might describe:

| Material Type | Z-Met-OSu Incorporation Method | Functionalization Density | Observed Property Change | Application |

| Hydrogel | Covalent crosslinking | 10 µmol/g | Tunable degradation rate | Controlled release matrix |

| Biosensor surface | Amine coupling | 5 pmol/cm² | Enhanced protein binding | Analyte detection |

Detailed research findings would focus on the synthesis and characterization of Z-Met-OSu-derived materials, the evaluation of their performance in specific biomedical applications, and the correlation between material properties and their biological interactions.

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science utilizing Z-Met-OSu.

The future of research involving Z-Met-OSu lies significantly in fostering cross-disciplinary collaborations that bridge chemistry, biology, and materials science osu.eduoregonstate.eduohio-state.edu. Chemists can synthesize novel Z-Met-OSu derivatives with tailored reactivity and properties. Biologists can utilize these compounds to probe complex biological systems, identify new targets, and understand fundamental processes. Materials scientists can incorporate Z-Met-OSu into innovative materials for drug delivery, sensing, or tissue engineering. The methionine residue's unique chemistry, the activated ester's reactivity, and the Z-protecting group's potential for modification provide a rich chemical space for exploration at these interfaces. For instance, a collaboration could involve chemists synthesizing Z-Met-OSu derivatives with photo-cleavable Z-groups, biologists using these compounds to release active molecules at specific cellular locations upon light activation, and materials scientists incorporating these photo-responsive compounds into biocompatible scaffolds for controlled release in tissue engineering applications. This integrated approach is crucial for unlocking the full potential of Z-Met-OSu in addressing complex scientific challenges oregonstate.eduosu.eduosu.edunih.gov.

Examples of cross-disciplinary research areas:

Chemically modified proteins: Using Z-Met-OSu to selectively modify proteins and study the impact on their function or interactions.

Bio-inspired materials: Developing materials that mimic the properties of biological systems by incorporating Z-Met-OSu or its derivatives.

Chemical probes for live cells: Designing cell-permeable Z-Met-OSu derivatives to study intracellular processes or targets.

Microfluidic synthesis of biomaterials: Utilizing microfluidics for the controlled synthesis of Z-Met-OSu-containing biomaterials with defined structures and properties.

Detailed research findings in this area would highlight successful collaborations, the synergistic outcomes of combining expertise from different fields, and the development of novel methodologies and tools that would not be possible within a single discipline.

Q & A

Q. What protocols ensure ethical and reproducible data sharing in Z-Met-osu research?

- Methodological Answer :

- Step 1 : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset metadata (e.g., ORCID IDs, experimental conditions) .

- Step 2 : Use institutional review boards (IRBs) to approve human-derived data protocols (e.g., informed consent for biomarker studies) .

- Step 3 : Archive raw data in repositories (e.g., Zenodo) with DOI assignment for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.